molecular formula C21H15FN4O3 B4972693 2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2-FLUOROPHENYL)ACETAMIDE

2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2-FLUOROPHENYL)ACETAMIDE

Cat. No.: B4972693
M. Wt: 390.4 g/mol
InChI Key: DHCSGCZMNGNUNO-UHFFFAOYSA-N
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Description

2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2-FLUOROPHENYL)ACETAMIDE is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrido[2,3-d]pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

2-(2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidin-3-yl)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O3/c22-16-10-4-5-11-17(16)24-18(27)13-25-20(28)15-9-6-12-23-19(15)26(21(25)29)14-7-2-1-3-8-14/h1-12H,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCSGCZMNGNUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2-FLUOROPHENYL)ACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde to form the pyrido[2,3-d]pyrimidine core. This intermediate is then reacted with phenyl isocyanate to introduce the phenyl group at the 1-position. The final step involves the acylation of the resulting compound with 2-fluorophenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times. Solvent-free conditions or green solvents like ethanol may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2-FLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted analogs, respectively .

Scientific Research Applications

2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2-FLUOROPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The pathways involved include inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • Pyrido[3,4-d]pyrimidines
  • Pyrido[4,3-d]pyrimidines
  • Pyrido[3,2-d]pyrimidines

Uniqueness

2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2-FLUOROPHENYL)ACETAMIDE is unique due to its specific substitution pattern and the presence of both phenyl and fluorophenyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

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